N~4~,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine can be achieved through a multicomponent reaction involving aromatic ketones, aldehydes, and hexamethyldisilazane as a nitrogen source under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing six-membered heterocycles, including pyrimidines, by involving annulated processes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and Lewis acids in the synthesis process allows for efficient and selective production of the desired pyrimidine derivative .
Chemical Reactions Analysis
Types of Reactions
N~4~,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring .
Scientific Research Applications
N~4~,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of N4,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Known for its intense emission in moderately polar solvents and solid state.
2,4,6-Triaryl pyridines and pyrimidines: Synthesized using similar multicomponent reactions and known for their functional properties.
Uniqueness
N~4~,N~6~-bis(4-methylphenyl)pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern and the presence of 4-methylphenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for various applications in research and industry .
Properties
Molecular Formula |
C18H19N5 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-N,6-N-bis(4-methylphenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H19N5/c1-12-3-7-14(8-4-12)20-16-11-17(23-18(19)22-16)21-15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H4,19,20,21,22,23) |
InChI Key |
FVOLZISEBVMMDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)N)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.